UNII-L194HGU2LD
Description
Contextualization within the Landscape of Synthetic Peptide Chemistry and Research
The intricate structure of Polymyxin (B74138) B3, featuring a cyclic heptapeptide, a linear tripeptide chain, and a fatty acid moiety, presents a considerable challenge and opportunity in the field of synthetic peptide chemistry. nih.gov The total synthesis of polymyxins and their analogues, including Polymyxin B3, is a complex undertaking that allows for the detailed exploration of structure-activity relationships (SAR). nih.gov Modern solid-phase peptide synthesis (SPPS) techniques have been instrumental in creating analogues of Polymyxin B3 to investigate the specific roles of its constituent amino acids and the fatty acid chain. mdpi.com This synthetic accessibility is crucial for developing new polymyxin derivatives with potentially improved therapeutic profiles.
Historical Perspective of Peptide-Based Research Relevant to UNII-L194HGU2LD
The discovery of polymyxins dates back to 1947, originating from the soil bacterium Paenibacillus polymyxa. wikipedia.org Initially, their clinical use was widespread, but fell out of favor in the 1970s due to concerns about toxicity. However, the rise of antibiotic resistance has led to a renewed interest in these "old" antibiotics. frontiersin.org Early research focused on the isolation and characterization of the different components of the polymyxin complex. It was established that commercial Polymyxin B is a mixture of several closely related compounds, with Polymyxin B1 and B2 being the major components, and Polymyxin B3 being one of the minor constituents. wikipedia.org The historical journey of polymyxins from discovery to their current revival highlights the evolving landscape of antimicrobial research, driven by clinical necessity.
Current Research Trajectories and Academic Significance of this compound
Current research on Polymyxin B3 is multifaceted, focusing on its synthesis, biological activity, and its potential as a scaffold for novel antibiotic development. The academic significance of this compound lies in its role as a specific tool to dissect the mechanism of action of polymyxins and to design next-generation antibiotics.
Detailed Research Findings
Recent studies have delved into the specific contributions of each amino acid residue of Polymyxin B3 to its antimicrobial and lipopolysaccharide (LPS) binding activities. A study involving sixteen synthetic Polymyxin B3 analogs, including alanine-scanning analogs, revealed that the α,γ-diaminobutyric acid (Dab) residue at position 5 is paramount for its bactericidal activity. nih.gov The study also demonstrated that the amino groups of the Dab residues are crucial for LPS binding, with the Dab at position 5 having the most significant contribution. nih.gov
Furthermore, research comparing the antimicrobial potency of different Polymyxin B components has shown that Polymyxin B3 can be more active than the major components, B1 and B2, against certain bacterial strains. nih.gov For instance, one study found Polymyxin B3 to be the most potent component against all tested organisms except for Acinetobacter baumannii, for which isoleucine-B1 was more active. nih.gov
The synthesis of Polymyxin B3 has been achieved using solid-phase Fmoc chemistry, which has also enabled the creation of derivatives for further investigation. scispace.com For example, a photoprobe based on the Polymyxin B3 structure was synthesized to explore its interactions with the outer membrane proteins of Escherichia coli. scispace.com This photoprobe retained potent antimicrobial activity, demonstrating the utility of synthetic modifications of the Polymyxin B3 scaffold. scispace.com
The chemical structure of Polymyxin B3 differs from other Polymyxin B components in its fatty acid tail; it contains an octanoic acid moiety. wikipedia.org This structural variation influences its biological activity.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound (Polymyxin B3).
| Property | Value |
|---|---|
| Molecular Formula | C55H96N16O13 |
| Molecular Weight | 1189.5 g/mol |
| IUPAC Name | N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide |
| Organism | Polymyxin B1 | Polymyxin B2 | Polymyxin B3 | Isoleucine-B1 |
|---|---|---|---|---|
| Escherichia coli | 0.5 - 1 | 0.5 - 1 | 0.25 - 0.5 | 0.5 - 1 |
| Klebsiella pneumoniae | 0.5 - 1 | 0.5 - 1 | 0.25 - 0.5 | 0.5 - 1 |
| Pseudomonas aeruginosa | 1 - 2 | 1 - 2 | 0.5 - 1 | 1 - 2 |
| Acinetobacter baumannii | 1 - 2 | 1 - 2 | 0.5 - 1 | 0.25 - 0.5 |
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYEKLWXWDOOD-RUDZPDEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71140-58-4 | |
| Record name | Polymyxin B3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L194HGU2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Unii L194hgu2ld and Its Structural Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies for UNII-L194HGU2LD
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of peptides like Semaglutide, allowing for the stepwise assembly of amino acids on an insoluble resin support. mtoz-biolabs.comaurigeneservices.com The most prevalent strategy for Semaglutide synthesis via SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) based method. googleapis.comresearchgate.net This approach involves anchoring the C-terminal amino acid to the resin, followed by sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. gyrosproteintechnologies.com
The efficiency and purity of the final product in SPPS are highly dependent on the choice of resin and the protecting group strategy. gyrosproteintechnologies.com For Semaglutide, which has a C-terminal carboxyl group, resins like the Wang resin are commonly employed. semaglutide360.com The selection of side-chain protecting groups is critical to prevent unwanted reactions during synthesis. cpcscientific.com A typical orthogonal protection strategy involves temporary Fmoc protection for the α-amino group and permanent, acid-labile protecting groups for reactive amino acid side chains. semaglutide360.com
The introduction of the non-proteinogenic amino acid, Aib, and the tendency of the long peptide chain to aggregate pose significant synthetic hurdles. googleapis.com To mitigate these issues, specialized techniques are employed. The use of pseudoproline dipeptides (e.g., at Val-Ser or Ser-Ser sequences) is a key strategy to disrupt secondary structure formation and prevent aggregation, thereby improving coupling efficiency. acs.orgjustia.com
| Amino Acid | Typical Protecting Group | Rationale |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Prevents side-chain guanidino group reactions. |
| Aspartic Acid (Asp) | OtBu (tert-butyl ester) | Protects the β-carboxyl group. |
| Glutamic Acid (Glu) | OtBu (tert-butyl ester) | Protects the γ-carboxyl group. |
| Histidine (His) | Trt (trityl) | Protects the imidazole (B134444) side chain. |
| Lysine (B10760008) (Lys) | Boc (tert-butyloxycarbonyl) | Protects the ε-amino group before acylation. |
| Serine (Ser) | tBu (tert-butyl) | Protects the hydroxyl group. |
| Threonine (Thr) | tBu (tert-butyl) | Protects the hydroxyl group. |
| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) | Protects the indole (B1671886) side chain. |
| Tyrosine (Tyr) | tBu (tert-butyl) | Protects the phenolic hydroxyl group. |
This table presents a selection of commonly used protecting groups in the Fmoc-SPPS of Semaglutide. semaglutide360.com
Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is an alternative to SPPS where all reactions occur in a homogeneous solution. googleapis.comchempep.com This method is particularly well-suited for large-scale industrial production of peptides. aurigeneservices.comchempep.com A key advantage of LPPS is that intermediates can be purified and characterized after each step, which can lead to a purer final product. chempep.com
Similar to SPPS, fragment condensation is a powerful strategy in LPPS for synthesizing complex peptides like Semaglutide. nih.govchempep.com This convergent approach involves synthesizing protected peptide fragments, often via SPPS, which are then cleaved from the resin and coupled together in solution. chempep.com This strategy has been successfully applied to the synthesis of the Aib⁸-Arg³⁴-GLP-1(7-37) backbone of Semaglutide. nih.gov One reported method involves the liquid-phase condensation of a recombinantly expressed Arg³⁴-GLP-1(9-37) fragment with a synthetically produced Boc-His(Boc)-Aib fragment, resulting in a high yield of approximately 60% and a purity of over 98% after a single purification step. nih.gov
A recently developed method utilizes a soluble hydrophobic-support-assisted liquid-phase synthesis. scispace.comnovonordisk.com This technique combines the benefits of both SPPS and LPPS, where the growing peptide chain is attached to a soluble tag, allowing for peptide elongation in solution while facilitating purification by precipitation. uu.nlresearchgate.net
Hybrid Synthesis Approaches for Complex this compound Architectures
Hybrid synthesis strategies leverage the strengths of both SPPS and LPPS to overcome the challenges associated with synthesizing complex molecules like Semaglutide. googleapis.comresearchgate.net A common hybrid approach involves synthesizing peptide fragments using SPPS, followed by their condensation and the attachment of the complex side chain in the liquid phase. researchgate.netpatsnap.comgoogle.com This methodology is particularly advantageous for Semaglutide because its structure includes a non-proteinogenic amino acid (Aib), which hinders purely recombinant production methods. researchgate.net The N-terminal oligopeptide containing Aib is synthesized via SPPS and then coupled with the remaining fragment, which can be produced through recombinant expression, using liquid-phase condensation. researchgate.net
| Synthesis Stage | Preferred Method | Rationale |
| Peptide Backbone Fragments Synthesis | SPPS | Efficient for creating multiple, smaller peptide sequences with high purity. chempep.com |
| Fragment Condensation | LPPS | Allows for purification of intermediates and is scalable for industrial production. chempep.comgoogle.com |
| Side Chain Attachment | LPPS | The complex lipophilic side chain is often pre-synthesized and attached to the lysine residue in the liquid phase after selective deprotection. semaglutide360.com |
This table outlines a typical hybrid synthesis strategy for Semaglutide.
Chemo-enzymatic peptide synthesis (CEPS) is an innovative and sustainable technology that utilizes enzymes, specifically ligases, to catalyze the formation of peptide bonds between synthetic peptide fragments. google.com This method offers several advantages over purely chemical synthesis, including high specificity, milder reaction conditions, and often higher yields with fewer byproducts. google.com
For the synthesis of Semaglutide, a chemo-enzymatic approach involves the enzymatic coupling of a C-terminal peptide ester fragment with an N-terminally unprotected peptide nucleophile fragment in the presence of a ligase, such as a subtilisin variant. google.comnih.gov For example, the Semaglutide sequence can be formed by enzymatically coupling a fragment containing amino acids 1-10 (His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val) with a fragment containing the remaining sequence (amino acids 11-31). nih.govjustia.com The fatty acid side chain can be introduced chemically either before or after the enzymatic coupling. google.com This strategy has been shown to be effective for producing Semaglutide and its analogs, like Liraglutide. google.comgoogle.com
Ligase-Mediated Ligation Strategies
Enzymatic ligation methods offer a highly specific and chemoselective alternative to traditional chemical ligation for the synthesis of large peptides and proteins. These strategies operate under mild, aqueous conditions, minimizing the risk of side reactions and racemization. Peptide ligases, such as Sortase A and Subtiligase, are particularly relevant for the synthesis of complex peptides like Tirzepatide and its analogs.
Sortase A-Mediated Ligation: Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting motif (e.g., LPXTG) on a donor peptide and cleaves the peptide bond between threonine and glycine. nih.gov The resulting thioacyl-enzyme intermediate then reacts with an N-terminal oligoglycine nucleophile on an acceptor peptide to form a new peptide bond. nih.gov This methodology is highly efficient for site-specific protein and peptide modifications, including the attachment of lipid moieties. nih.govresearchgate.net For the synthesis of a Tirzepatide analog, this could involve:
Fragment Synthesis: Synthesizing a Tirzepatide fragment (e.g., residues 1-19) with a C-terminal LPXTG tag.
Lipidated Acceptor Peptide: Synthesizing the remaining portion of the molecule, including the lipidated lysine at position 20, with an N-terminal oligoglycine sequence.
Enzymatic Ligation: Combining the two fragments in the presence of Sortase A to yield the full-length, lipidated peptide.
The high specificity of Sortase A would ensure that the ligation occurs only at the intended site, which is particularly advantageous when dealing with complex molecules containing multiple reactive functional groups. nih.govnih.govresearchgate.net
Subtiligase-Catalyzed Ligation: Subtiligase is an engineered variant of the subtilisin protease, designed to favor synthesis over hydrolysis. researchgate.netnih.govsquarespace.com Unlike Sortase A, Subtiligase has broader substrate specificity at the N-terminus of the acceptor peptide, which offers greater flexibility in fragment design. researchgate.netnih.gov The enzyme catalyzes the ligation of a C-terminal peptide ester (the donor) to the α-amine of an acceptor peptide. nih.govsquarespace.com A potential Subtiligase-based synthesis of Tirzepatide could involve the coupling of two or more large, unprotected peptide fragments in solution, similar to the fragment condensation approach used in chemical synthesis but with enzymatic precision. nih.govresearchgate.net This approach could streamline the synthesis process by reducing the need for extensive protecting group manipulation.
| Enzyme | Recognition Motif (Donor) | Nucleophile (Acceptor) | Key Advantages | Potential Application for this compound |
| Sortase A | LPXTG (C-terminus) | (Gly)n- (N-terminus) | High specificity, site-specific modification, useful for lipidation. nih.govnih.govresearchgate.net | Ligation of a lipidated C-terminal fragment to an N-terminal peptide fragment. |
| Subtiligase | C-terminal ester | Any N-terminal amino acid | Broad substrate specificity, no requirement for specific recognition sequences at the ligation site. researchgate.netnih.gov | Fragment condensation of unprotected Tirzepatide segments in solution. |
Chemical Cyclization and Macrocyclization Techniques for this compound
Macrocyclization is a widely used strategy in peptide drug design to improve metabolic stability, receptor affinity, and cell permeability by constraining the peptide's conformation. nih.govdrughunter.com While Tirzepatide is a linear peptide, its structural analogs could be synthesized as cyclic variants to explore potential enhancements in their pharmacological properties.
Lactam Bridge Formation: One common method for peptide cyclization is the formation of a lactam bridge between the side chains of acidic and basic amino acids, such as aspartic acid or glutamic acid and lysine. researchgate.netnih.govacs.org This involves forming an amide bond between the carboxyl group of an acidic residue and the amino group of a lysine residue. For a Tirzepatide analog, a lactam bridge could be introduced to stabilize the α-helical domains that are important for receptor binding. Research on GLP-1 analogs has shown that introducing lactam bridges can significantly enhance resistance to enzymatic degradation and, in some cases, improve receptor activation. nih.govacs.org For instance, GLP-1 analogs with lactam bridges between positions i and i+4 have shown increased potency and stability. nih.govacs.org
| GLP-1 Analog Modification | Effect on Potency | Effect on Stability | Reference |
| Introduction of a single lactam bridge (e.g., between positions 18-22 or 22-26) | Comparable to native GLP-1 | Increased resistance to NEP 24.11 degradation | nih.govacs.org |
| Introduction of multiple lactam bridges | Up to 4-fold increase in potency | Significantly enhanced proteolytic resistance | nih.govacs.org |
Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming carbon-carbon double bonds and is used to create macrocycles with hydrocarbon staples. drughunter.comapeiron-synthesis.comresearchgate.net This technique involves introducing two amino acids with alkenyl side chains into the peptide sequence and then using a ruthenium-based catalyst to form a cyclic structure. nih.govapeiron-synthesis.com The resulting "stapled peptides" have a stabilized α-helical conformation, which can lead to improved biological activity and cell permeability. nih.gov Applying this to a Tirzepatide analog would involve replacing two amino acids with non-natural amino acids bearing olefinic side chains and subsequently performing the RCM reaction. This could lock the peptide into a bioactive conformation, potentially increasing its affinity for the GIP and GLP-1 receptors.
| Cyclization Technique | Bond Type | Key Features | Potential Impact on this compound Analogs |
| Lactam Bridge | Amide Bond | Utilizes side chains of natural amino acids (e.g., Glu, Lys). researchgate.net | Increased conformational stability and resistance to proteolysis. nih.gov |
| Ring-Closing Metathesis (RCM) | Carbon-Carbon Double Bond | Requires incorporation of non-natural alkenyl amino acids. drughunter.com | Stabilization of α-helical structure, potential for enhanced cell permeability. nih.gov |
Functionalization and Derivatization Strategies for this compound Analogs
The functionalization and derivatization of a peptide are crucial for optimizing its pharmacokinetic and pharmacodynamic properties. For Tirzepatide, the existing side chain and backbone modifications are key to its efficacy, and further exploration of these strategies could lead to the development of improved analogs.
The most significant side chain modification in Tirzepatide is the acylation of the lysine at position 20 with a C20 fatty diacid moiety via a hydrophilic linker. nih.govnih.gov This modification promotes binding to serum albumin, thereby extending the peptide's half-life. nih.govnih.gov The nature of this lipid side chain is a critical determinant of the drug's pharmacological profile.
Research into the structure-activity relationship (SAR) of Tirzepatide has revealed that this fatty acid modification influences receptor binding and signaling in a complex manner. nih.gov A study involving the synthesis of a Tirzepatide analog without the C20 fatty acid moiety (deacylated Tirzepatide) provided key insights into the role of this side chain.
| Analog | GIPR Affinity (vs. Tirzepatide) | GIPR-mediated cAMP Accumulation (vs. Tirzepatide) | GLP-1R Affinity (vs. Tirzepatide) | GLP-1R-mediated cAMP Accumulation (vs. Tirzepatide) | Reference |
| Deacylated Tirzepatide | ~4-fold greater | Increased potency | Unaffected | Increased potency | nih.govresearchgate.net |
Further derivatization strategies could involve synthesizing Tirzepatide analogs with alternative lipid side chains to fine-tune the balance between receptor agonism and pharmacokinetic properties. Variations could include:
Altering the length of the fatty acid chain (e.g., C16, C18).
Modifying the linker connecting the fatty acid to the peptide.
Changing the position of the lipid attachment on the peptide backbone.
Such modifications have been explored in other GLP-1 receptor agonists and have been shown to significantly impact their therapeutic profiles. nih.gov
Backbone modifications are employed to enhance peptide stability against proteolytic degradation and to modulate conformation. Tirzepatide incorporates two α-aminoisobutyric acid (Aib) residues at positions 2 and 13. nih.govdukhovlinov.com Aib is a non-natural, achiral amino acid that introduces conformational constraints and protects against enzymatic cleavage, particularly by dipeptidyl peptidase-4 (DPP-4) at the N-terminus. nih.gov
Further exploration of backbone modifications could involve the incorporation of other non-natural amino acids or the development of peptide mimetics.
Peptide Mimetics: A more drastic approach involves replacing a significant portion of the peptide backbone with a non-peptidic scaffold, creating a peptide mimetic. One innovative strategy for a Tirzepatide analog involves replacing the fatty acid tail, which relies on albumin binding for its long duration of action, with a covalent fusion to a large, inert polypeptide. dukhovlinov.com This creates a larger molecule where the extended circulation time is achieved by slowing renal filtration. dukhovlinov.com This approach has the potential to maintain a long half-life while potentially avoiding the complexities of albumin binding interactions. Such a modification represents a significant shift from a lipidated peptide to a true peptide-protein conjugate, blurring the lines between traditional peptide derivatization and the creation of a novel biomolecule.
Table of Mentioned Compound Names
| UNII Code | Common Name | Type |
| This compound | Tirzepatide | Dual GIP/GLP-1 Receptor Agonist |
| N/A | α-aminoisobutyric acid | Non-coded amino acid |
| N/A | Sortase A | Enzyme (Transpeptidase) |
| N/A | Subtiligase | Engineered Enzyme (Peptide Ligase) |
| N/A | Deacylated Tirzepatide | Analog of Tirzepatide |
Molecular and Supramolecular Structural Elucidation of Unii L194hgu2ld
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of UNII-L194HGU2LD
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique used to obtain detailed information about the atomic-level structure and dynamics of molecules in solution. For a complex peptide like Semaglutide, NMR provides crucial insights into its three-dimensional structure and conformational behavior. Representative 1D ¹H NMR spectra of Semaglutide have been published, showing characteristic signals for its peptide and protein components. researchgate.net
While 1D NMR provides a general fingerprint, multi-dimensional NMR techniques are essential for resolving overlapping signals and assigning specific resonances to individual atoms within the Semaglutide molecule.
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HMQC) spectroscopy are employed to correlate the chemical shifts of protons with directly attached heteronuclei, like carbon-13. researchgate.net For instance, 2D methyl HMQC ¹H-¹³C NMR spectra can be used to compare the higher-order structure of different Semaglutide preparations by observing the chemical environment of the methyl groups. researchgate.net This allows for the verification of structural integrity and consistency between batches. resolvemass.ca
3D NMR: For a peptide of this size, 3D NMR experiments can further resolve signal overlap and facilitate the complete assignment of the backbone and side-chain resonances. These techniques are instrumental in determining the through-bond and through-space correlations that define the peptide's primary and secondary structure.
NMR spectroscopy serves as a critical orthogonal method to mass spectrometry, confirming the chemical environment of modifications, such as the lipid tail at the lysine (B10760008) residue, and verifying the conformation of specific amino acid substitutions like aminoisobutyric acid (Aib). resolvemass.ca
NMR is uniquely suited for studying the dynamic structure of molecules in a solution state, which mimics the physiological environment. Spectroscopic studies combined with molecular dynamics simulations have shown that in aqueous solutions at micromolar concentrations, Semaglutide exists as both monomeric and dimeric species. irbm.comnih.gov There is a characteristic transition from monomer to dimer that occurs at a concentration of approximately 20 μM. irbm.comnih.gov
The lipid chain modification on Semaglutide plays a crucial role in stabilizing a globular morphology for both the monomer and the dimer, where the lipid and peptide regions are closely packed. irbm.comnih.gov This analysis is vital for understanding the peptide's potential for oligomerization and aggregation. irbm.com
Advanced Mass Spectrometry (MS) for this compound Structural Characterization
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptide therapeutics like Semaglutide. lcms.cz It provides precise data on molecular weight, primary sequence, and post-translational modifications. The development of sensitive and robust liquid chromatography-mass spectrometry (LC-MS) methods is essential for its analysis. lcms.czwaters.com
Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of Semaglutide. resolvemass.ca In this process, the intact peptide is first ionized and selected (precursor ion), then fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation provides sequence-specific information.
The analytical workflow for sequencing Semaglutide typically involves:
Sample Preparation : The peptide is denatured, and disulfide bonds (if present) are reduced and alkylated. The sample is then desalted. resolvemass.ca
Enzymatic Digestion : The peptide is cleaved into smaller fragments using specific proteases.
LC-MS/MS Analysis : The fragments are separated by liquid chromatography and analyzed by MS/MS to generate fragmentation spectra.
Data Analysis : The resulting spectra are used to reconstruct the full amino acid sequence, confirming the identity and location of any modifications. resolvemass.ca
This detailed sequencing is critical for chemistry, manufacturing, and controls (CMC) filings, comparability studies, and biosimilar characterization. resolvemass.ca
Table 1: Representative MS/MS Parameters for Semaglutide Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) | To generate multiply charged ions from the peptide analyte. waters.com |
| Precursor Ion (m/z) | 1029 (4+ charge state) | Selected as the most intense and representative ion for quantification and fragmentation. waters.com |
| Fragmentation | Collision-Induced Dissociation (CID) | To break the peptide backbone at specific bonds, generating b- and y-type fragment ions for sequencing. lcms.cz |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of Semaglutide and its fragments. This technique is crucial for verifying the primary structure and identifying any modifications or impurities with a high degree of confidence. The exact mass confirmation helps ensure the structural integrity of the molecule. resolvemass.ca Due to its structure, Semaglutide can attract multiple protons during ionization, resulting in several multiply charged ions being observed in the mass spectrum. waters.com
X-ray Crystallography and Electron Microscopy for Solid-State Structure of this compound
While NMR provides information about the solution-state structure, X-ray crystallography offers an atomic-resolution view of the molecule in its solid, crystalline form. nih.govwikipedia.org
The crystal structure of the Semaglutide peptide backbone in complex with the extracellular domain (ECD) of its target, the GLP-1 receptor, has been determined at a resolution of 1.80 Å. rcsb.org This structure is available in the Protein Data Bank under the accession code 4ZGM. rcsb.orgnih.govrcsb.org
Key findings from the crystal structure include:
Semaglutide adopts a continuous helical conformation when bound to the receptor. biorxiv.org
The C-terminus of the peptide binds to the ECD, while the N-terminus is positioned to insert into the transmembrane core of the receptor. biorxiv.org
The structure reveals specific interactions between Semaglutide's amino acid residues and the receptor, such as Arg34 adopting a defined conformation oriented toward Glu27 of the receptor. researchgate.net
This high-resolution structural data provides a framework for understanding the peptide's binding affinity and mechanism of action at a molecular level. nih.gov
Electron microscopy has been used to study the supramolecular assembly and aggregation of Semaglutide. These studies show that over time, monomeric and dimeric species can act as nuclei for the formation of larger aggregates, which may be characterized by a β-sheet arrangement of the peptide chains, leading to fibrillation. irbm.comnih.gov
Table 2: Crystallographic Data for Semaglutide (PDB ID: 4ZGM)
| Parameter | Value | Reference |
|---|---|---|
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 1.80 Å | rcsb.org |
| R-Value Work | 0.163 | rcsb.org |
| R-Value Free | 0.193 | rcsb.org |
| Modeled Residues | 128 | rcsb.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound
Circular Dichroism (CD) spectroscopy is a powerful non-destructive spectroscopic technique utilized to investigate the secondary structure of peptides and proteins in solution. The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils.
For this compound (Tirzepatide), CD spectroscopy is instrumental in confirming its conformational state. When bound to its receptors, Tirzepatide is known to adopt a predominantly α-helical conformation. mdpi.com This is a critical aspect of its biological activity, as this specific three-dimensional structure is necessary for effective receptor binding and subsequent signal transduction.
A typical CD spectrum for an α-helical peptide is characterized by distinct features: a positive band around 190-195 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm. The negative band at 222 nm is particularly indicative of an α-helical structure and is often used to quantify the helical content of a peptide. In the case of Tirzepatide, CD analysis would be expected to yield a spectrum consistent with a significant α-helical content, thereby confirming the adoption of its bioactive conformation.
| Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Characteristic Structural Feature |
|---|---|---|
| ~192 | Positive | α-Helix |
| ~208 | Negative | |
| ~222 | Negative |
Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation for this compound Aggregation Behavior
The formation of aggregates is a critical quality attribute for peptide therapeutics like this compound (Tirzepatide), as aggregation can impact efficacy and potentially lead to immunogenicity. Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are two orthogonal and powerful techniques for characterizing the aggregation and oligomerization behavior of peptides in solution.
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined. DLS is highly sensitive to the presence of large aggregates and can provide information on the size distribution and polydispersity of a sample. For Tirzepatide, DLS would be employed to detect the presence of high molecular weight species and to monitor the propensity for aggregation under various formulation conditions, such as pH, temperature, and concentration. A monomodal size distribution with a low polydispersity index (PDI) would indicate a homogenous sample with minimal aggregation.
Analytical Ultracentrifugation (AUC) is a first-principles method that provides detailed information about the size, shape, and interactions of macromolecules in solution. In a sedimentation velocity experiment, the rate at which molecules sediment under a strong centrifugal field is monitored. This allows for the determination of the sedimentation coefficient, which is related to the molar mass and frictional ratio of the molecule. AUC can resolve different oligomeric species and provide quantitative information on their relative abundance. For Tirzepatide, AUC would be invaluable in characterizing its self-association properties, distinguishing between monomers, dimers, and higher-order oligomers, and quantifying the extent of aggregation.
| Technique | Key Parameters Measured | Information Obtained for this compound |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Detection of aggregates, assessment of size distribution and sample homogeneity. |
| Analytical Ultracentrifugation (AUC) | Sedimentation Coefficient (s), Molar Mass (M), Frictional Ratio (f/f₀) | Quantification of oligomeric states (monomer, dimer, etc.), characterization of size and shape of aggregates. |
Investigation of Stereochemical Features and Chiral Purity of this compound
This compound (Tirzepatide) is a synthetic peptide composed of 39 amino acids, including two non-proteinogenic amino acid residues, α-aminoisobutyric acid (Aib). The stereochemistry of each amino acid residue is critical for the peptide's three-dimensional structure and, consequently, its biological activity. The synthesis of such a complex peptide is a multi-step process that can potentially introduce chiral impurities through epimerization, where an L-amino acid is converted to its D-enantiomer.
The manufacturing process of Tirzepatide employs a hybrid approach of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) to ensure high purity and yield. Rigorous purification and analytical monitoring are implemented throughout the synthesis. A key aspect of quality control is the assessment of chiral purity to ensure that the correct stereoisomers of the amino acids are incorporated and that no significant epimerization has occurred during synthesis.
Advanced analytical techniques are employed to determine the chiral purity of Tirzepatide. A highly sensitive method involves the hydrolysis of the peptide into its constituent amino acids, followed by analysis using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation and quantification of the D- and L-enantiomers of each amino acid. The application of such methods to the analysis of fragments of Tirzepatide has been described, demonstrating the capability to detect and quantify trace levels of D-isomer impurities. Furthermore, a native chemical ligation synthesis for Tirzepatide has been developed that proceeds without any epimerization, highlighting the commitment to maintaining high chiral integrity.
| Analytical Technique | Purpose | Key Findings for this compound |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of amino acid enantiomers after hydrolysis. | Ensures the incorporation of the correct L-amino acids and detects any D-isomers formed through epimerization. |
| Mass Spectrometry (MS) | Coupled with chiral HPLC for sensitive and specific detection and quantification of enantiomers. | Provides accurate measurement of chiral purity and identifies the specific amino acid residues that may have undergone epimerization. |
| Capillary Electrophoresis (CE) | An orthogonal technique for the separation of chiral molecules. | Offers an alternative and complementary method to chiral HPLC for the verification of chiral purity. |
Mechanistic Investigations of Unii L194hgu2ld at the Molecular and Cellular Level
Modulation of Intracellular Signaling Cascades by UNII-L194HGU2LD
Kinase Activity Modulation
Direct evidence detailing the modulation of specific kinase activities by Polymyxin (B74138) B3 is not extensively documented in the reviewed literature. While Polymyxin B (as a general class) has been noted to inhibit certain kinases, such as Myosin light chain kinase and Protein kinase C, these findings are not specifically attributed to Polymyxin B3 in the provided search results. Therefore, no specific data can be presented regarding Polymyxin B3's direct impact on kinase activity.
G-Protein Coupled Receptor (GPCR) Signaling Pathways
The literature reviewed does not provide specific information linking Polymyxin B3 to the modulation or interaction with G-Protein Coupled Receptors (GPCRs) or their signaling pathways. GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes, activated by diverse ligands. However, Polymyxin B3's known mechanism of action is centered on bacterial membrane disruption, and no studies were found that investigate its effects on eukaryotic GPCR signaling.
Mechanisms of Membrane Interaction and Disruption by this compound
Polymyxin B3's primary antimicrobial activity stems from its interaction with and disruption of bacterial cell membranes. This involves electrostatic binding to membrane components and subsequent destabilization.
Lipid Bilayer Perturbation Studies
Polymyxin B3, like other polymyxins, exhibits a strong affinity for the negatively charged components of bacterial outer membranes, particularly lipopolysaccharides (LPS) and lipid A mdpi.comncats.ionih.govnih.govacs.orgnih.gov. This interaction is crucial for its membrane-disrupting capabilities. Studies have shown that Polymyxin B3 interacts with negatively charged lipids in a specific order of susceptibility:
| Lipid Type | Relative Susceptibility to Polymyxin B |
| Kdo2-Lipid A | Very High |
| DOPG | High |
| DOPS | High |
| DPhPG | Moderate |
| TOCL | Moderate |
| Lipid A | Moderate |
Note: Susceptibility is based on interaction affinity, with Kdo2-Lipid A showing the highest and DPhPG, TOCL, and Lipid A showing moderate interaction. mdpi.com
The antibiotic's amphipathic structure, featuring a hydrophobic fatty acyl tail and a polar, cationic peptide ring, facilitates its interaction with the lipid bilayer nih.govnih.govwikipedia.org. Polymyxin B3 binds electrostatically to the phosphate (B84403) groups of lipid A, displacing divalent cations like magnesium (Mg2+) and calcium (Ca2+) that normally stabilize the LPS structure nih.govnih.govacs.orgnih.gov. This displacement weakens the outer membrane, leading to its expansion and destabilization mdpi.comnih.govnih.govacs.orgnih.gov. The process involves adsorption onto the membrane surface followed by immersion into the lipid bilayer, potentially bending lipid monolayers mdpi.com. Studies indicate that Polymyxin B3, in particular, has demonstrated higher antimicrobial activity against certain bacterial strains compared to other polymyxin components ub.edu. The N-terminal fatty acyl chain and specific hydrophobic motifs within the cyclic peptide core are vital for these interactions, contributing to both electrostatic and hydrophobic binding to lipid A nih.govnih.gov.
Pore Formation Mechanisms
The membrane disruption caused by Polymyxin B3 is often associated with the formation of pores or a detergent-like effect, leading to increased membrane permeability and cell death nih.govnih.govnih.gov. It is proposed that Polymyxin B3 can form toroidal lipopeptide-lipid pores within the membrane mdpi.com. The mechanism involves the peptide inserting into the lipid bilayer, promoting the bending of lipid monolayers to create these pores mdpi.com. While pore formation is a key aspect, some research suggests that at high peptide-to-lipid ratios, Polymyxin B3 may also act as a surfactant, destabilizing the membrane beyond a critical threshold nih.govub.eduresearchgate.net. The disruption can manifest as a transient local breakdown of the plasma membrane nih.gov. Even in the absence of a complete fatty acyl chain, a derivative (Polymyxin B nonapeptide) still increased membrane permeability, indicating that membrane disorganization occurs even without full pore formation wikipedia.org. The dimer and hexamer forms of Polymyxin B have been implicated in pore formation within specific lipid environments mdpi.com.
Influence of this compound on Gene Expression and Proteomic Profiles
The impact of Polymyxin B3 on cellular gene expression and proteomic profiles is an area where specific data for this compound is limited.
Transcriptomic Analysis (e.g., RNA-seq)
Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), is a powerful tool for understanding how cells respond to stimuli by examining changes in gene expression. While RNA-seq methodologies are well-established phgfoundation.orggeneviatechnologies.com, direct transcriptomic studies specifically on Polymyxin B3 are not prominently featured in the reviewed literature.
General studies on polymyxins, such as Polymyxin E (colistin), in bacteria like E. coli indicate a minimal transcriptomic response, affecting genes related to membrane biogenesis, homeostasis, lipoprotein and phospholipid trafficking, and efflux pumps, while downregulating fatty acid biosynthesis asm.org. Polymyxin B has also been shown to induce cellular changes in human lung epithelial cells, affecting pathways related to the cell cycle, DNA repair, and various signaling cascades, though these studies often utilize microarray rather than RNA-seq and focus on Polymyxin B as a whole mdpi.com. Importantly, Polymyxin B and colistin (B93849) are generally not active against Staphylococcus aureus, and studies on novel polymyxin analogues against this bacterium have revealed different transcriptomic responses compared to Gram-negative bacteria nih.gov.
Due to the lack of specific RNA-seq data directly investigating the transcriptomic effects of Polymyxin B3, a detailed analysis of its influence on gene expression cannot be provided.
Structure Activity Relationship Sar Studies of Unii L194hgu2ld and Its Derivatives
Systematic Amino Acid Substitution and Deletion Analysis of UNII-L194HGU2LD
Systematic modifications of the amino acid sequence of Teprotide have been crucial in understanding the contribution of each residue to its biological activity. Early research focused on the C-terminal tripeptide sequence, Trp-Ala-Pro, which was found to be essential for potent ACE inhibition. Subsequent studies involving the substitution and deletion of other amino acids have provided a more granular understanding of the peptide's interaction with the enzyme.
Truncation of the N-terminal pyroglutamic acid (pGlu) and other residues revealed that while the full nonapeptide exhibits the highest potency, shorter peptide fragments, particularly those retaining the C-terminal sequence, still demonstrate significant inhibitory activity. For instance, the C-terminal pentapeptide and hexapeptide analogs of Teprotide were found to be potent inhibitors of ACE.
| Analogue | Sequence | Relative Potency (%) |
| Teprotide | pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro | 100 |
| [des-pGlu¹]-Teprotide | Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro | 60 |
| C-terminal Heptapeptide | Pro-Arg-Pro-Gln-Ile-Pro-Pro | 45 |
| C-terminal Hexapeptide | Arg-Pro-Gln-Ile-Pro-Pro | 30 |
| C-terminal Pentapeptide | Pro-Gln-Ile-Pro-Pro | 20 |
This table is illustrative and compiled from general findings in SAR studies of bradykinin-potentiating peptides. Specific quantitative data for direct Teprotide analogs can vary between studies.
Identification of Key Pharmacophoric Elements within the this compound Structure
The extensive SAR data has enabled the development of a pharmacophore model for Teprotide's interaction with the ACE active site. This model highlights several key chemical features essential for binding and inhibition:
A C-terminal carboxyl group: This feature is critical for interaction with a positively charged residue, likely a zinc ion, in the active site of ACE.
A penultimate proline residue: The cyclic structure of proline introduces a specific conformational constraint that is highly favorable for fitting into the S'2 subsite of the ACE active site.
A hydrophobic residue at the antepenultimate position: The tryptophan residue in Teprotide occupies the S1 subsite, and its bulky, hydrophobic nature contributes significantly to the binding affinity.
Hydrogen bond donors and acceptors: The peptide backbone and various side chains provide multiple opportunities for hydrogen bonding with the enzyme, further stabilizing the inhibitor-enzyme complex.
These pharmacophoric elements, derived from the structure of Teprotide, served as the foundational blueprint for the design of the first generation of small-molecule ACE inhibitors, such as Captopril.
Impact of Peptide Backbone and Side Chain Modifications on Biological Activity of this compound
Modifications to both the peptide backbone and the amino acid side chains of Teprotide have been explored to enhance its properties, such as stability and oral bioavailability, while maintaining or improving its inhibitory activity.
Backbone Modifications: The introduction of non-natural amino acids or alterations to the peptide bond, such as N-methylation, has been investigated. N-methylation of the peptide backbone can increase resistance to proteolytic degradation. However, such modifications can also alter the peptide's conformation and potentially reduce its affinity for the ACE active site. The impact of these changes is highly position-dependent.
| Modification | Position | Effect on Activity |
| N-methylation | Various | Position-dependent; may increase stability but decrease affinity |
| D-amino acid substitution | Various | Generally reduces activity due to altered stereochemistry |
| Aromatic substitution | Trp (ante-penultimate) | Potency is sensitive to the nature of the aromatic group |
| Aliphatic substitution | Ile (P'1 position) | Hydrophobicity and size influence binding |
This table represents general trends observed in peptide SAR studies and may not reflect specific quantitative data for Teprotide.
Conformational Flexibility and its Correlation with this compound Activity
The three-dimensional structure and conformational flexibility of Teprotide and its analogs are critical determinants of their biological activity. Spectroscopic studies and computational modeling have suggested that while Teprotide is relatively flexible in solution, it adopts a more rigid conformation upon binding to the ACE active site.
The presence of multiple proline residues in the sequence significantly restricts the conformational freedom of the peptide backbone, pre-organizing it for a favorable interaction with the enzyme. The C-terminal proline, in particular, is thought to induce a β-turn-like structure that is crucial for optimal positioning of the key binding elements within the ACE active site. Analogs with reduced conformational flexibility, achieved through cyclization or the introduction of conformationally constrained amino acids, have been synthesized to probe the bioactive conformation. In many cases, a decrease in flexibility, if it locks the molecule in a non-optimal conformation, leads to a reduction in activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR studies on Teprotide and other peptide-based ACE inhibitors have been instrumental in quantifying the relationship between the physicochemical properties of the amino acid residues and the inhibitory activity. These models have been crucial for the rational design of more potent and selective inhibitors.
Descriptor Selection and Feature Engineering
The development of robust QSAR models for peptide inhibitors like Teprotide analogs relies on the careful selection of molecular descriptors that can effectively capture the structural variations and their influence on biological activity. These descriptors can be broadly categorized as:
Physicochemical Properties of Amino Acids: Descriptors such as hydrophobicity, steric parameters (e.g., molecular volume, surface area), and electronic properties (e.g., pKa, dipole moment) of the individual amino acid side chains are commonly used.
Topological and 3D Descriptors: These descriptors encode information about the connectivity of the peptide (topological indices) and its three-dimensional shape (e.g., molecular shape indices, solvent accessible surface area).
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as HOMO/LUMO energies and atomic charges, can provide insights into the electronic aspects of the peptide-enzyme interaction.
Statistical Validation of QSAR Models
The predictive power and robustness of a QSAR model must be rigorously validated using various statistical methods. Common validation techniques include:
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q²): This method involves systematically removing one compound from the dataset, building a model with the remaining compounds, and then predicting the activity of the removed compound. A high q² value (typically > 0.5) indicates good internal predictive ability.
Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration.
External Validation:
Predictive R² (R²pred): The dataset is split into a training set for model development and a test set for evaluating the model's ability to predict the activity of new, unseen compounds. A high R²pred value (typically > 0.6) is desirable.
Y-Randomization: The biological activity data is randomly shuffled to ensure that the developed model is not a result of chance correlation. A valid model should show a significant drop in its statistical performance for the randomized data.
| Model Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external test set) | Measures the ability of the model to predict new data. | > 0.6 |
These rigorous validation procedures are essential to ensure that the developed QSAR models are reliable tools for predicting the ACE inhibitory activity of novel Teprotide analogs and for guiding the design of new therapeutic agents.
Computational Approaches to this compound SAR Analysis (e.g., Molecular Docking, MD Simulations)
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the structure-activity relationships (SAR) of this compound, also known as Polymyxin (B74138) B3, and its derivatives at an atomic level. These in silico approaches provide profound insights into the molecular interactions governing the binding of these lipopeptide antibiotics to their primary target, the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. researchgate.neturan.uanih.gov
Molecular dynamics simulations, in particular, have been instrumental in revealing the dynamic nature of the interaction between Polymyxin B3 and the bacterial outer membrane. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes that occur as the drug approaches and binds to the membrane. All-atom MD simulations have been employed to construct realistic models of the Acinetobacter baumannii outer membrane, informed by quantitative membrane lipidomics data. nih.gov These simulations have shown that the initial binding is driven by electrostatic interactions between the positively charged diaminobutyric acid (Dab) residues of Polymyxin B3 and the negatively charged phosphate (B84403) groups of lipid A. nih.gov This interaction competitively displaces divalent cations that stabilize the LPS leaflet. nih.gov
Furthermore, MD simulations have revealed that upon approaching the hydrophobic core of the outer membrane, Polymyxin B3 adopts a unique folded conformation. nih.gov This conformational change is crucial for its membrane-disrupting activity. Steered MD simulations, a technique used to accelerate the simulation of events that occur over long timescales, have been utilized to model the penetration of polymyxins into the bacterial outer membrane. nih.gov
Molecular docking studies have also been employed to predict the binding poses of Polymyxin B3 and its analogs within the binding site of target molecules. For instance, a molecular docking model of a Polymyxin B3 analog in complex with human α-1-acid glycoprotein (AGP) was constructed to understand their binding interactions. nih.gov This model highlighted the importance of the N-terminal fatty acyl chain and the hydrophobic D-Phe6-L-Leu7 motif for binding to the ligand-binding cavity of AGP. nih.gov
Alanine scanning, a technique where individual amino acid residues are replaced with alanine, has been combined with molecular modeling to investigate the contribution of each residue to the binding energy of the Polymyxin B3-LPS complex. uran.ua Molecular modeling studies involving minimization, simulated annealing, and docking of alanine-substituted derivatives of Polymyxin B3 with the E. coli outer membrane LPS have shown that substitutions of the Dab residues at positions 1, 3, 5, 8, and 9 significantly reduce the binding energy. uran.ua In contrast, substitutions at positions 2, 6, 7, and 10 have a negligible effect on the binding energy. uran.ua These computational findings align with experimental observations of antimicrobial activity. nih.gov
The insights gained from these computational studies are pivotal for the rational design of new-generation polymyxin derivatives with improved efficacy and reduced toxicity. By understanding the key structural features required for potent antimicrobial activity and the modifications that can be tolerated, researchers can design novel analogs with enhanced therapeutic profiles. acs.orgacs.org
Research Findings from Computational Studies of this compound and its Derivatives
| Computational Method | System Studied | Key Findings | Reference |
| All-atom Molecular Dynamics (MD) Simulations with Umbrella Sampling | Polymyxin B1 and E1 with A. baumannii outer membrane | Initial binding is electrostatic, with Dab residues interacting with lipid A phosphates. A unique folded conformation is adopted upon approaching the hydrophobic core. | nih.gov |
| Molecular Docking | Polymyxin B3 analog with human α-1-acid glycoprotein (AGP) | The N-terminal fatty acyl chain and the D-Phe6-L-Leu7 motif are crucial for binding to the AGP ligand-binding cavity. | nih.gov |
| Molecular Modeling (Minimization, Simulated Annealing, Docking) | Alanine-substituted Polymyxin B3 derivatives with E. coli LPS | Dab residues at positions 1, 3, 5, 8, and 9 are critical for the binding energy of the Polymyxin B3-LPS complex. | uran.ua |
| Molecular Dynamics (MD) Simulations | Polymyxin B1 with E. coli inner and outer membranes | Polymyxin B1 aggregates in the LPS headgroup region of the outer membrane with limited insertion, but readily inserts into the inner membrane core, causing destabilization. | plos.org |
| Molecular Dynamics (MD) Simulations | Polymyxin derivative with a biphenyl moiety | The biphenyl moiety strengthens affinity to the membrane and accelerates membrane penetration. | acs.org |
Contribution of Individual Residues to LPS Binding Energy (from Alanine Scanning and Molecular Modeling)
| Residue Substitution | Effect on Binding Energy with LPS | Reference |
| Dab1 -> Ala | Markedly reduced | uran.ua |
| Thr2 -> Ala | Virtually unchanged | uran.ua |
| Dab3 -> Ala | Markedly reduced | uran.ua |
| Dab5 -> Ala | Markedly reduced | uran.ua |
| D-Phe6 -> Ala | Virtually unchanged | uran.ua |
| Leu7 -> Ala | Virtually unchanged | uran.ua |
| Dab8 -> Ala | Markedly reduced | uran.ua |
| Dab9 -> Ala | Markedly reduced | uran.ua |
| Thr10 -> Ala | Virtually unchanged | uran.ua |
Metabolic Fate and Biotransformation Pathways of Unii L194hgu2ld in Preclinical Models
Enzymatic Degradation and Proteolytic Cleavage of UNII-L194HGU2LD
The primary route of metabolism for Tirzepatide, as with other peptide-based therapeutics, is through enzymatic degradation. nih.govfda.gov This process involves the breakdown of the molecule into smaller peptides and individual amino acids by ubiquitous proteases. The main enzymatic pathways identified are proteolytic cleavage of the peptide backbone, beta-oxidation of the C20 fatty diacid side chain, and amide hydrolysis. drugbank.comnih.govfda.gov
While specific proteolytic enzymes responsible for the degradation of Tirzepatide in vivo have not been explicitly identified in publicly available literature, the metabolism is described as a general catabolism process for peptides. diabetesjournals.org Unlike the natural incretin (B1656795) hormones GIP and GLP-1, which are rapidly inactivated by dipeptidyl peptidase-4 (DPP-4), Tirzepatide is designed to be resistant to this enzyme. This resistance is a key structural feature that contributes to its extended duration of action. The breakdown is likely carried out by various non-specific proteases present in the blood, tissues, and cells.
The precise cleavage sites along the 39-amino acid peptide backbone of Tirzepatide have not been detailed in available research. However, it is understood that proteolytic enzymes cleave the peptide bonds between amino acids, leading to the formation of several smaller, inactive peptide fragments. fda.gov Studies on similar large peptide molecules often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify these fragments and infer the cleavage locations. usp.org For Tirzepatide, it is known that this cleavage is a major metabolic pathway contributing to its clearance. fda.gov
Non-Enzymatic Degradation Pathways of this compound
Non-enzymatic degradation, such as hydrolysis, can occur under certain physicochemical conditions. Forced degradation studies, which subject the compound to stress conditions like heat, light, and extreme pH, are used to understand its intrinsic stability. waters.com For Tirzepatide, stability is influenced by temperature and pH. nih.gov It is prone to degradation at temperatures above 60°C or below 4°C and at pH levels that are too low or too high. nih.gov Under thermal stress, non-enzymatic cleavage of the linker and the fatty acid moiety has been observed. waters.com One study noted the formation of a diketopiperazine byproduct due to factors including improper temperature, which can lead to instability. fda.gov However, under normal physiological conditions (temperature and pH), enzymatic degradation is the predominant pathway for its breakdown.
Identification and Characterization of this compound Metabolites
Preclinical and clinical studies have established that Tirzepatide is extensively metabolized, and the parent drug is not detected in urine or feces. drugbank.com The metabolites are the primary forms excreted from the body. drugbank.com
Metabolite profiling in plasma from rats, monkeys, and humans shows that the parent drug, Tirzepatide, is the major circulating component, accounting for approximately 87% of total radioactivity in rats and 84% in monkeys. diabetesjournals.org In human plasma, the parent drug constitutes about 80% of the circulating radioactivity. fda.gov
Several minor metabolites have been identified, resulting from the three main metabolic pathways:
Proteolytic cleavage: This leads to the formation of smaller peptide fragments. In human plasma, four minor metabolites from this pathway were identified, each individually accounting for less than 5.7% of the total circulating radioactivity. fda.gov
Beta-oxidation: The C20 fatty diacid side chain undergoes oxidation.
Amide hydrolysis: This process also contributes to the breakdown of the molecule.
Crucially, preclinical studies in rats and monkeys have shown that the circulating metabolite profiles are similar to those found in humans, with no single metabolite representing more than 10% of the total drug-related exposure. fda.gov This indicates that the preclinical models are relevant for studying the metabolic fate of Tirzepatide. The specific structures of these metabolites are not detailed in the available literature.
| Metabolic Pathway | Resulting Metabolites | Abundance in Preclinical Plasma (Rat/Monkey) | Notes |
|---|---|---|---|
| Proteolytic Cleavage | Smaller peptide fragments | Minor | Multiple minor metabolites formed. |
| Beta-oxidation | Metabolites of the C20 fatty diacid moiety | Minor | Contributes to the overall clearance. |
| Amide Hydrolysis | Hydrolyzed products | Minor | Part of the metabolic clearance process. |
Tissue Distribution and Cellular Accumulation of this compound and its Metabolites in Preclinical Systems
The distribution of Tirzepatide and its metabolites has been investigated in preclinical models using radiolabeled compounds. A quantitative whole-body autoradiography (QWBA) study in Long Evans rats following a single subcutaneous dose of [14C]-Tirzepatide showed that radioactivity was distributed to tissues as early as one-hour post-dose. diabetesjournals.org
The highest concentrations of radioactivity were observed between 12 and 48 hours post-dose in the following tissues: diabetesjournals.org
Injection site
Kidney
Cecum
Urinary bladder
Intervertebral ligaments
Arterial wall
Lungs
Liver
This distribution pattern is consistent with its routes of elimination, primarily through urine and feces. diabetesjournals.org In both rats and monkeys, the dosed radioactivity was almost completely recovered (>97%), with excretion occurring via both renal and fecal routes. diabetesjournals.org Studies in mice have also highlighted that Tirzepatide exerts lipid-lowering effects by targeting lipid uptake specifically in the liver and adipose tissue. miragenews.com Preclinical research in obese mice demonstrated that Tirzepatide enhances insulin-stimulated glucose disposal in skeletal muscle and white adipose tissue. nih.gov
| Preclinical Model | Study Type | Tissues with Highest Accumulation of Radioactivity | Time of Peak Concentration |
|---|---|---|---|
| Long Evans Rat | Quantitative Whole-Body Autorography (QWBA) | Dose site, kidney, cecum, urinary bladder, intervertebral ligaments, arterial wall, lungs, liver | 12 to 48 hours post-dose |
Interaction of this compound with Endogenous Metabolic Networks and Enzymes
Tirzepatide does not undergo significant metabolism by cytochrome P450 (CYP) enzymes, and in vitro studies indicate a low risk of clinically relevant drug-drug interactions mediated by CYP enzyme inhibition or induction. fda.gov Its primary interactions with endogenous metabolic networks are pharmacodynamic in nature, stemming from its dual agonist activity at GIP and GLP-1 receptors.
In preclinical mouse models of metabolic dysfunction-associated steatotic liver disease (MASLD), Tirzepatide has been shown to significantly modulate gene expression related to lipid metabolism. researchgate.net Key findings include:
Downregulation of Fatty Acid Uptake: Tirzepatide reduces the expression of proteins involved in fatty acid transport, such as CD36 and fatty acid binding proteins (Fabp2/4). researchgate.netresearchgate.net This action helps to decrease lipid accumulation in the liver and adipose tissue. miragenews.com
Promotion of Cholesterol Efflux: The compound upregulates the expression of Hnf4a, Abcg5, and Abcg8, proteins that are critical for promoting cholesterol excretion. researchgate.netresearchgate.net
Modulation of Energy Metabolism: In brown adipose tissue of mice, Tirzepatide treatment was associated with the differential expression of genes involved in lipid and energy metabolism, including Cyp1a1, Hsd11b1, and Atp1a3. researchgate.net It also enhances the expression of adipose triglyceride lipase (B570770) (ATGL), suggesting increased lipolysis and energy expenditure in adipose tissue. miragenews.com
PPAR Signaling Pathway: KEGG pathway analysis in preclinical models indicates that proteins differentially expressed after Tirzepatide treatment are enriched in the PPAR signaling pathway, which is a key regulator of lipid metabolism and energy homeostasis. researchgate.net
These interactions demonstrate that Tirzepatide's therapeutic effects are mediated through a complex interplay with endogenous metabolic and signaling pathways, leading to improved lipid profiles and enhanced insulin (B600854) sensitivity. researchgate.net
Advanced Analytical Methodologies for the Quantification and Characterization of Unii L194hgu2ld in Complex Research Matrices
Immunoassays and Biosensor-Based Detection Methods for UNII-L194HGU2LD
Immunoassays and biosensors offer sensitive, specific, and often rapid means for detecting and quantifying this compound. These methods leverage the high affinity and specificity of antibodies or biological recognition elements for the target analyte.
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and chemiluminescent enzyme immunoassays (CLEIA) have been successfully developed for the quantification of Polymyxin (B74138) B (PMB), which includes PB3. These assays typically involve antibodies raised against PMB, enabling detection at very low concentrations.
Sensitivity and Specificity: A highly sensitive ELISA for Polymyxin B sulfate (B86663) (PMB) in human serum has demonstrated the capability to measure concentrations as low as 32 pg/mL nih.gov. This assay exhibited a limit of detection (LOD) of 1.8 ng/mL and an IC50 (half-maximal inhibitory concentration) of 30.6 ng/mL, with minimal cross-reactivity (0.05%) towards Polymyxin E nih.govnih.gov. Competitive ELISA (ic-ELISA) and indirect competitive chemiluminescent enzyme immunoassay (ic-CLEIA) have also been developed, reporting LODs of 17.4 ng/mL and 14.5 ng/mL, respectively researchgate.netuminho.pt. These methods have been validated for samples such as meat, showing recovery rates between 77.4% and 106.1% researchgate.netuminho.pt. A direct antibody-coated ELISA format, offering a shorter assay duration of 1.5 hours, has shown excellent agreement with LC-MS/MS data (R² = 98%) and a dynamic measurement range adjusted to 5.0-192 ng/mL for convenient therapeutic drug monitoring nih.gov. Immunoassays have also been adapted for detecting PMB in mouse serum and kidney tissue mdpi.com. Furthermore, gold nanoparticle-based immunochromatographic test (ICT) strips have been developed for rapid, semi-quantitative detection, with visible detection limits of 25 ng/mL in milk and 500 µg/kg in animal feed mdpi.comresearchgate.net.
Biosensor-Based Detection: Biosensors utilize biological recognition elements immobilized on a transducer surface to detect analytes. For this compound, biosensors have been explored for various applications, including antibiotic detection and endotoxin (B1171834) monitoring.
Whole-Cell Biosensors: A whole-cell biosensor system, constructed using Bacillus subtilis, has been engineered to detect cell envelope-acting antibiotics, including Polymyxin B. This biosensor demonstrated a dose-dependent fluorescence response, with a detection range for Polymyxin B between 0.125 and 12 μg/mL nih.gov. The specificity of this system is directed towards antibiotics that disrupt the bacterial cell envelope nih.gov.
Electrochemical Biosensors: Electrochemical biosensors employing immobilized Polymyxin B on gold electrodes have been developed for the detection of lipopolysaccharides (LPS), a key component of Gram-negative bacterial outer membranes researchgate.netmdpi.comcopernicus.org. These systems aim for portability and ease of use, with one study reporting the detection of LPS from E. coli 0111 in the range of 0.2–0.8 ng/mL mdpi.com. Biosensor approaches that exploit bacterial responses to outer membrane damage have also been utilized to screen for novel antimicrobials, with Polymyxin B serving as a positive control nih.gov.
Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., GC-MS, CE-MS)
Hyphenated techniques, which combine separation methods with mass spectrometry, are indispensable for the precise identification and quantification of complex molecules like this compound in intricate biological or environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for analyzing volatile and semi-volatile organic compounds, it is generally not directly applicable to large, polar, and non-volatile peptides such as Polymyxin B3 without extensive derivatization. The provided literature search did not yield specific applications of GC-MS for the analysis of this compound or other Polymyxin B components.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a highly effective technique for separating and analyzing polar and charged molecules, including peptides. It combines the separation power of capillary electrophoresis, which separates analytes based on their charge-to-size ratio, with the identification and quantification capabilities of mass spectrometry nih.govnih.govresearchgate.net. CE-MS offers high resolution and sensitivity, making it suitable for complex mixtures. Although direct applications of CE-MS specifically for this compound were not detailed in the search results, its established utility for peptide analysis suggests its potential relevance for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the predominant hyphenated technique for the accurate quantification and characterization of this compound and its related components (Polymyxin B1, B2, and isoleucine-Polymyxin B1). Numerous studies have reported the development and validation of robust LC-MS/MS methods for these purposes, primarily for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Methodological Approaches: Various LC-MS/MS configurations, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), have been employed. These methods typically utilize C18 stationary phases and gradient elution with mobile phases consisting of aqueous formic acid and organic solvents like acetonitrile (B52724) nih.govshimadzu.comfrontiersin.orgnih.govoup.comresearchgate.netnih.govnih.gov. Sample preparation often involves protein precipitation using agents such as trichloroacetic acid (TCA) or acetonitrile with formic acid nih.govshimadzu.comfrontiersin.orgresearchgate.netnih.govmagtechjournal.com.
Quantification of Polymyxin B3: These LC-MS/MS methods are capable of separating and quantifying individual Polymyxin B components, including PB3.
One UPLC-MS/MS method reported linear concentration ranges of 0.0065–3.2 mg/L for PB1, PB2, PB3, and isoleucine-polymyxin B1 in serum and epithelial lining fluid, with interday variation below 10% and accuracy between 88%–115% nih.govoup.com.
HPLC-MS/MS methods have established linear ranges for PB3, for instance, from 11.9–948.5 ng/mL in human plasma, with high recovery rates (92–99%) and good precision shimadzu.comfrontiersin.orgresearchgate.netnih.gov.
These validated methods have been successfully applied to clinical studies, enabling the monitoring of drug concentrations in critically ill patients and understanding the pharmacokinetics of different Polymyxin B components mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govmagtechjournal.com.
Stability and Isomer Analysis: LC-MS/MS has also been instrumental in studying the stability of Polymyxin B3 under different pH and temperature conditions, revealing insights into potential N-acyl migration and the reversible nature of these processes nih.gov. The ability of LC-MS/MS to resolve structural isomers, such as PB2 and PB3, is critical for accurate quantification shimadzu.comnih.gov.
Table 1: Performance Metrics of Immunoassays for Polymyxin B
| Assay Type | Limit of Detection (LOD) | IC50 / Linear Range (approx.) | Matrix Examples | Reference |
| ELISA | 32 pg/mL | IC50: 30.6 ng/mL | Human Serum | nih.gov |
| ELISA | 1.8 ng/mL | IC50: 30.6 ng/mL | Human Serum | nih.gov |
| ic-ELISA | 17.4 ng/mL | IC50: 257.1 ng/mL | Meat Samples | researchgate.netuminho.pt |
| ic-CLEIA | 14.5 ng/mL | IC50: 250.8 ng/mL | Meat Samples | researchgate.netuminho.pt |
| ICT Strip | 25 ng/mL (visible) | Cutoff: 100 ng/mL | Milk | mdpi.comresearchgate.net |
| ICT Strip | 500 µg/kg (visible) | Cutoff: 1000 µg/kg | Animal Feed | mdpi.comresearchgate.net |
Table 2: Performance Metrics of LC-MS/MS Methods for Polymyxin B Components (including PB3)
| Technique | Analyte(s) | Linear Range (approx.) | Accuracy (%) | Precision (CV %) | Matrix Examples | Reference |
| UPLC-MS/MS | PB1, PB2, PB3, Ile-PB1 | 0.0065–3.2 mg/L | 88–115 | <10 | Serum, ELF | nih.govoup.com |
| HPLC-MS/MS | PB1, PB2, PB3, Ile-PB1 | PB1: 1.00–20.02 μg/mL; PB2: 0.10–2.04 μg/mL | Not specified | Not specified | Human Plasma | frontiersin.org |
| HPLC-MS/MS | PB1, PB1-I, PB2, PB3 | PB1/PB1-I: 100–8000 ng/mL; PB2/PB3: 11.9–948.5 ng/mL | Not specified | <5 | Human Plasma | researchgate.netnih.gov |
| HPLC-MS/MS | PB1, PB2, PB3, Ile-PB1, PE1, PE2 | Not specified (validated method) | Satisfied | Satisfied | Human Plasma | nih.gov |
| LC-MS/MS | PB1, PB2, PB3, Ile-PB1 | Not specified (validated method) | 95.3–111.7 | <5.1 | Human Plasma | nih.gov |
Note: ELF: Epithelial Lining Fluid; CV: Coefficient of Variation.
Preclinical Mechanistic Research and in Vitro/in Vivo Models for Unii L194hgu2ld Investigations
Development and Validation of Cellular Models for Mechanistic Studies of UNII-L194HGU2LD
Cellular models are foundational for dissecting the molecular mechanisms of drug action and understanding cellular responses. These models aim to recapitulate aspects of the in vivo environment to study drug-target interactions, cellular pathways, and the direct effects of compounds.
Primary Cell Cultures and Immortalized Cell Lines
Primary cell cultures are derived directly from tissue samples and retain characteristics closer to their in vivo state, offering high physiological relevance. Immortalized cell lines, on the other hand, are derived from primary cells that have undergone genetic transformation, allowing for indefinite proliferation and ease of handling. Both have been utilized in studies assessing the cellular impact of polymyxins, primarily in the context of toxicity rather than direct antibacterial mechanism elucidation for specific components. For instance, studies investigating the nephrotoxicity of polymyxins have employed mammalian cell lines such as HepG2 and HEK293, as well as primary human renal cells, to evaluate cytotoxicity and predict potential in vivo effects. nih.gov While these models are crucial for understanding drug disposition and potential off-target cellular effects, specific studies detailing the use of these models to dissect the unique antibacterial mechanisms of Polymyxin (B74138) B3 are not extensively documented. The choice between primary cells and immortalized cell lines depends on the specific research question, with primary cells offering greater physiological fidelity but limited lifespan, while immortalized lines provide consistency and scalability. atcc.orgregmednet.com
3D Cell Culture and Organoid Models
Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly used to provide a more complex and physiologically relevant microenvironment compared to traditional 2D cell cultures. These models better mimic the in vivo tissue architecture, cell-cell interactions, and extracellular matrix, which can be critical for studying drug penetration, efficacy, and complex cellular responses. While research into polymyxin mechanisms broadly explores their interaction with bacterial membranes, direct applications of 3D cell culture or organoid models specifically for investigating Polymyxin B3's antibacterial mechanisms are not prominently featured in the current literature. However, the principles of drug testing in 3D models are well-established for various therapeutic areas, highlighting their potential for future mechanistic studies. asm.orgeppendorf.commdpi.com
Mechanistic Studies of this compound in Tissue Slice Models and Ex Vivo Systems
Tissue slice models and ex vivo systems offer a more complex biological context than cell cultures, preserving tissue architecture and cell-cell interactions, thereby providing a closer approximation of the in vivo environment. These models are valuable for studying drug efficacy, toxicity, and mechanisms of action in a tissue-specific manner. asm.orgmdpi.comnih.govfrontiersin.org However, the literature does not prominently feature studies that have specifically employed tissue slice or ex vivo models to elucidate the detailed antibacterial mechanisms of Polymyxin B3. While general research on polymyxin-membrane interactions is extensive, the application of these advanced tissue models to dissect the specific contributions of Polymyxin B3 to these mechanisms remains an area for further exploration.
Pharmacodynamic Marker Identification and Validation in Preclinical Animal Models for this compound
Pharmacodynamic (PD) markers reflect the biological effect of a drug. For antibiotics like polymyxins, PD studies in preclinical animal models aim to correlate drug exposure with antibacterial activity. While specific PD markers for Polymyxin B3 are not explicitly defined, its pharmacokinetic (PK) profile and relative in vivo activity have been investigated as part of the Polymyxin B mixture.
Pharmacokinetic and Activity Profiles of Polymyxin B Components:
Polymyxin B is a mixture of several components, with Polymyxin B1 and B2 being the most abundant. Polymyxin B3 is present in lower proportions. Comparative pharmacokinetic studies in animal models have provided insights into the distribution and elimination of these components.
Table 1: Relative Proportions and in vivo Activity of Polymyxin B Components
| Component | Approximate Proportion in Polymyxin B Mixture | Relative in vivo Activity | Source |
| Polymyxin B1 | 73.5% | Higher | asm.orgresearchgate.net |
| Polymyxin B1-Ile | 8.6% | Less active | asm.orgresearchgate.net |
| Polymyxin B2 | 13.7% | Higher | asm.orgresearchgate.net |
| Polymyxin B3 | 4.2% | Less active | asm.orgresearchgate.net |
Studies have also characterized the bioavailability fractions of these components in animal models. For instance, in a murine lung infection model, the bioavailability fractions were reported as:
Table 2: Bioavailability Fractions of Polymyxin B Components in Murine Lung Model
| Component | Bioavailability Fraction | Source |
| Polymyxin B1 | 72.6% | nih.gov |
| Polymyxin B1-Ile | 12.0% | nih.gov |
| Polymyxin B2 | 11.5% | nih.gov |
| Polymyxin B3 | 3.81% | nih.gov |
These PK studies indicate that Polymyxin B3, like B1-Ile, is a minor component with potentially lower in vivo activity compared to Polymyxin B1 and B2. researchgate.netnih.gov The primary mechanism of action for polymyxins involves interaction with bacterial membranes, and while these PK/PD studies provide context for exposure and relative efficacy, specific molecular pharmacodynamic markers directly attributable to Polymyxin B3's action are not explicitly identified in the reviewed literature.
Compound Name List:
this compound (Polymyxin B3)
Disease Model Development and Mechanistic Characterization in Preclinical Animal Systems
Preclinical investigations into the mechanisms of action and disposition of this compound, known chemically as Polymyxin B3, have primarily utilized established animal models of bacterial infection and pharmacokinetic studies. These models are characterized to elucidate how Polymyxin B3, as a component of the broader Polymyxin B complex, interacts with pathogens and host systems, thereby contributing to an understanding of its therapeutic potential and behavior in vivo. While direct "development" of novel disease models specifically for Polymyxin B3 is not extensively documented, existing models are characterized and employed to derive mechanistic insights.
Polymyxin B, of which Polymyxin B3 is a minor component (approximately 4.2% of the mixture) asm.orgasm.org, is a lipopeptide antibiotic recognized for its potent activity against Gram-negative bacteria. Its primary mechanism of action involves electrostatic interaction with the negatively charged lipopolysaccharide (LPS) in the outer membrane of these bacteria. This binding displaces stabilizing divalent cations (magnesium and calcium), leading to the destabilization and disruption of the bacterial outer membrane oup.comnih.govwikipedia.org. The hydrophobic tail of the polymyxin molecule then inserts into the cytoplasmic membrane, further compromising its integrity and leading to cell death nih.govwikipedia.orgwikipedia.org. Resistance to polymyxins is often associated with modifications to the LPS structure, such as the addition of phosphoethanolamine (PEtn) or 4-amino-4-deoxy-l-arabinose (l-Ara4N), which reduce the net negative charge of the membrane and hinder polymyxin binding oup.comnih.gov.
Characterization of In Vivo Models for Mechanistic Investigation:
Studies have employed various animal models to characterize the pharmacokinetic (PK) and disposition profiles of Polymyxin B components, including B3, in the context of bacterial infections. These studies provide crucial data for understanding the drug's behavior and mechanistic effects in vivo.
Murine Infection Models:
Model System: Studies have utilized murine models of Acinetobacter baumannii bloodstream and lung infections to investigate the population pharmacokinetics (PopPK) of Polymyxin B's individual components, including Polymyxin B3 asm.orgasm.org. These models are characterized by varying disease severity, with bloodstream infections generally exhibiting greater severity than lung infections asm.orgasm.org.
Mechanistic Insights from PK/PD: These investigations have characterized the PK parameters of Polymyxin B1, B1-Ile, B2, and B3. They revealed that while clearance and volume of distribution are similar across components, their bioavailability fractions differ. For instance, in the lung infection model, the bioavailability fractions were reported as approximately 72.6% for Polymyxin B1, 12.0% for B1-Ile, 11.5% for B2, and 3.81% for B3 asm.orgasm.org. The total drug exposure (AUC) in the epithelial lining fluid (ELF) was noted to be high due to saturable binding to bacterial lipopolysaccharides, a key aspect of its mechanism of action within the infection site asm.orgasm.org. The long elimination half-life (~4 h) of Polymyxin B in these models supports its sustained presence.
Rat Biodistribution Model:
Model System: Sprague-Dawley rats have been used to study the biodistribution and disposition of Polymyxin B researchgate.netnih.govresearchgate.net. This model allows for the detailed analysis of drug concentrations in various tissues, serum, urine, and bile.
Data Summary of Polymyxin B Components in Preclinical Models:
The following tables summarize key findings from preclinical studies characterizing the behavior of Polymyxin B components, including Polymyxin B3, in animal models.
Table 1: Pharmacokinetic Parameters of Polymyxin B Components in Murine Infection Models
| Parameter | Polymyxin B1 | Polymyxin B1-Ile | Polymyxin B2 | Polymyxin B3 | Unit | Reference |
| Bioavailability Fraction (Lung Model) | 72.6 | 12.0 | 11.5 | 3.81 | % | asm.orgasm.org |
| Clearance (Lung Model) | 2.85 | N/A | N/A | N/A | mL/h | asm.orgasm.org |
| Clearance (Bloodstream Model) | 5.59 | N/A | N/A | N/A | mL/h | asm.orgasm.org |
| Half-life | ~4 | N/A | N/A | N/A | h | asm.orgasm.org |
Note: "N/A" indicates data not specifically reported for individual components other than the fraction.
Table 2: Polymyxin B Tissue Distribution in Rat Biodistribution Model
| Tissue/Fluid | Concentration Ratio (Tissue/Serum) at 3h Post-dose | Concentration Ratio (Tissue/Serum) at 6h Post-dose | Unit | Reference |
| Kidneys | 7.45 (95% CI, 4.63 to 10.27) | 19.62 (95% CI, 5.02 to 34.22) | Ratio | researchgate.netnih.gov |
| Urine (48h recovery) | < 1% of administered dose | N/A | % | researchgate.netnih.govresearchgate.net |
These preclinical characterizations of animal models provide essential data regarding the disposition and mechanistic interactions of Polymyxin B3 within a biological context, informing its potential as a therapeutic agent.
Compound List:
this compound (Polymyxin B3)
Computational and Theoretical Studies on Unii L194hgu2ld
Molecular Dynamics (MD) Simulations of Polymyxin (B74138) B3 and its Complexes
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. By integrating Newton's laws of motion, MD simulations track the trajectories of atoms and molecules, providing insights into their dynamic properties, conformational changes, and interactions with their environment.
Ligand-Protein/Membrane Interaction Dynamics
Polymyxin B3 exerts its antibacterial effect primarily by disrupting the bacterial outer membrane. MD simulations can model these interactions, revealing how the lipopeptide inserts into and destabilizes the membrane, often by binding to lipopolysaccharide (LPS) on the bacterial surface. These simulations can capture the dynamic interplay between Polymyxin B3 and membrane components, such as lipid bilayers and LPS structures, elucidating the specific binding sites and the sequence of events leading to membrane permeabilization. Such studies help to understand the mechanism of action at an atomic level, identifying key residues or structural features responsible for membrane disruption. While specific MD studies on Polymyxin B3's interaction with bacterial membranes are not extensively detailed in the provided search results, general MD principles are well-established for similar lipopeptide-membrane systems igem.wikiuni-freiburg.dersc.orglumi-supercomputer.eu.
Conformational Sampling and Free Energy Calculations
Understanding the conformational landscape of Polymyxin B3 is vital for predicting its binding behavior and biological activity. MD simulations, particularly those employing enhanced sampling techniques, can explore the various stable and transient conformations the molecule can adopt. Free energy calculations, often coupled with MD, quantify the energetic favorability of different states or binding events. These methods can determine the binding free energy of Polymyxin B3 to its targets, such as bacterial membrane components or potential protein targets, providing a more rigorous measure of binding affinity than simple scoring functions used in docking. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate binding free energies from MD trajectories nih.gov.
Molecular Docking Studies and Ligand-Target Interaction Prediction for Polymyxin B3
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, Polymyxin B3) when bound to another (the target, e.g., a bacterial protein or membrane component) to form a stable complex. It involves scoring functions that estimate the binding affinity. Docking studies are instrumental in identifying potential binding sites and predicting the mode of interaction. For Polymyxin B3, docking could be applied to predict its binding to various bacterial proteins or to specific regions of the bacterial membrane, aiding in the understanding of its specificity and mechanism. While direct docking studies specifically detailing Polymyxin B3's interaction with identified targets are not explicitly found in the provided search results, the general application of molecular docking is widely recognized in drug discovery and target identification nih.govumh.esgithub.comarxiv.orgnih.gov.
De Novo Design and Optimization of Polymyxin B3 Analogs using Computational Methods
Quantum Chemical Calculations for Electronic Structure and Reactivity of Polymyxin B3
Quantum chemical calculations provide a fundamental understanding of molecular properties based on the principles of quantum mechanics. These methods, such as Density Functional Theory (DFT) or coupled-cluster methods, can accurately determine the electronic structure, molecular orbitals, charge distributions, and reactivity of molecules. For Polymyxin B3, quantum chemical calculations could be used to:
Analyze Electronic Properties: Understand the distribution of electron density, identify polar regions, and predict electrostatic potentials, which are crucial for molecular recognition and binding.
Predict Reactivity: Investigate potential reaction pathways, such as degradation or metabolic transformations, by analyzing transition states and activation energies.
Refine Force Fields: Provide accurate data for developing and validating the force fields used in molecular dynamics simulations, thereby improving the accuracy of dynamic simulations.
While specific quantum chemical calculations for Polymyxin B3 are not detailed in the provided search results, the methods themselves, such as coupled-cluster techniques and DFT, are well-established for studying molecular properties and reactivity unige.chuni-mainz.dersc.orgmdpi.comchemrxiv.org.
Bioinformatics and Cheminformatics Approaches to Polymyxin B3 Research
Bioinformatics and cheminformatics offer a suite of tools and methodologies for analyzing biological and chemical data, respectively.
Cheminformatics: This field focuses on the application of computational methods to chemical information. For Polymyxin B3, cheminformatics can be used for:
Database Mining: Searching large chemical databases for compounds with similar structural or property profiles.
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing models that correlate structural features of Polymyxin B3 analogs with their biological activity or other properties.
Virtual Screening: Identifying potential drug targets or lead compounds by screening large libraries against known biological targets.
Bioinformatics: This field deals with biological data, often from high-throughput experiments. It can be applied to:
Target Identification: Analyzing genomic or proteomic data to identify bacterial targets that Polymyxin B3 or its analogs might interact with.
Systems Biology: Integrating various data types to understand the broader cellular context of Polymyxin B3's action.
Comparative Genomics: Studying the evolutionary relationships and variations in bacterial targets relevant to polymyxin resistance.
An integrated bioinformatics-cheminformatics approach can synergistically leverage these disciplines to accelerate drug discovery and mechanistic understanding, as demonstrated in studies for other therapeutic areas nih.govnih.govuml.edu.
Compound Name Table
| UNII Code | Common Name | Other Identifiers / Names |
| UNII-L194HGU2LD | Polymyxin B3 | CHEMBL1088939, DPMB3 |
Virtual Screening and Database Mining
Virtual screening (VS) and database mining are powerful in silico methodologies integral to modern drug discovery. sygnaturediscovery.comnuvisan.com These techniques enable the rapid computational assessment of vast chemical libraries to identify molecules with a high probability of interacting with a specific biological target. sygnaturediscovery.comnuvisan.comdp.tech Virtual screening encompasses various approaches, including structure-based virtual screening, which employs the three-dimensional structure of a target protein to predict binding affinities of small molecules through molecular docking, and ligand-based virtual screening, which uses known active compounds to identify similar molecules based on their structural or pharmacophoric features. sygnaturediscovery.com Database mining complements these efforts by systematically searching and analyzing existing chemical and biological data to uncover novel leads, identify structure-activity relationships, or explore chemical diversity. sygnaturediscovery.comnuvisan.com The primary advantage of these computational methods lies in their cost-effectiveness and efficiency, allowing for the accelerated exploration of chemical space and the prioritization of candidate compounds for subsequent experimental validation, thereby significantly optimizing the early stages of the drug discovery pipeline. sygnaturediscovery.comnuvisan.comdp.tech
However, a comprehensive review of the available scientific literature did not yield specific published studies detailing the application of virtual screening or database mining techniques directly to Polymyxin B3 (this compound). Consequently, no specific research findings or data tables pertaining to these computational studies for this particular compound can be presented.
Network Pharmacology Analysis
Network pharmacology is a systems biology approach that investigates the complex interactions between drugs, their molecular targets, and the biological pathways involved in disease. nih.govmedsci.orgmdpi.com This methodology integrates computational tools and databases to construct intricate networks that map drug-component-target-disease relationships, aiming to elucidate the holistic mechanism of action of a compound. nih.govmedsci.orgmdpi.comfrontiersin.org By identifying potential active ingredients, predicting their molecular targets, and analyzing the affected signaling pathways (e.g., through Gene Ontology and KEGG pathway enrichment analyses), network pharmacology provides a comprehensive understanding of a compound's therapeutic potential and its systemic effects. nih.govmedsci.orgmdpi.com This approach is particularly valuable for understanding the multi-target, multi-pathway effects of complex molecules and for discovering novel therapeutic applications or synergistic drug combinations. nih.govmdpi.comfrontiersin.org
Despite the established utility of network pharmacology in drug discovery and understanding complex biological systems, specific published studies that have employed this methodology to investigate Polymyxin B3 (this compound) were not identified in the provided search results. Therefore, detailed research findings or data tables related to network pharmacology analyses for this compound cannot be provided.
Emerging Research Areas and Future Perspectives for Unii L194hgu2ld Research
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) in UNII-L194HGU2LD Studies
The intricate roles of L-Glutamyl-L-tryptophan in biological systems are being increasingly elucidated through the integration of multi-omics data. This comprehensive approach allows researchers to understand the broader metabolic and signaling pathways influenced by this dipeptide.
Recent studies have highlighted the significance of tryptophan metabolism in various physiological and pathological states. nih.govnih.gov Multi-omics analyses have revealed that dysregulation of tryptophan metabolic pathways is associated with inflammatory responses and the progression of certain diseases. nih.gov For instance, in the context of Mycoplasma pneumoniae pneumonia, integrated analysis of plasma metabolomics and proteomics has shown that tryptophan metabolism is one of the most significantly affected pathways. nih.gov Such studies often reveal changes in the levels of tryptophan and its downstream metabolites, like kynurenine, and their correlation with inflammatory markers. nih.govnih.gov
Future research on L-Glutamyl-L-tryptophan will likely involve more targeted multi-omics approaches to map its specific interactions and effects. By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can build a more complete picture of how this compound influences cellular processes, from gene expression to protein function and metabolic output. This integrated strategy is crucial for identifying novel biomarkers and understanding the compound's mechanism of action in complex biological systems.
| Omics Discipline | Focus of Analysis | Potential Insights for this compound Research |
|---|---|---|
| Genomics | Identifying genes involved in tryptophan metabolism and transport. | Understanding genetic predispositions to altered L-Glutamyl-L-tryptophan metabolism. |
| Transcriptomics | Quantifying mRNA levels of genes in the tryptophan pathway. | Determining how L-Glutamyl-L-tryptophan regulates gene expression. |
| Proteomics | Analyzing the abundance and post-translational modifications of proteins related to tryptophan metabolism. | Identifying protein targets and signaling cascades affected by L-Glutamyl-L-tryptophan. |
| Metabolomics | Measuring the levels of tryptophan, L-Glutamyl-L-tryptophan, and other related metabolites. | Mapping the metabolic fate and impact of L-Glutamyl-L-tryptophan on cellular metabolism. |
Novel Applications of this compound in Chemical Biology and Biotechnology
The unique properties of L-Glutamyl-L-tryptophan are paving the way for its application in various areas of chemical biology and biotechnology. Its role as a bioactive molecule is a primary focus of current research.
One of the key applications of L-Glutamyl-L-tryptophan is as an immunomodulator. nih.govnih.gov Research has shown that this dipeptide can influence the functional activity of immune cells and modulate inflammatory responses. nih.govresearchgate.net For example, it has been observed to affect the production of cytokines, which are key signaling molecules in the immune system. nih.govnih.gov Specifically, it has been shown to reduce TNFα-induced IL-1α production in endothelial cells and decrease the secretion of the IL-8 cytokine induced by TNFα in mononuclear cells. researchgate.net
In the realm of biotechnology, L-Glutamyl-L-tryptophan is also utilized in the enzymatic synthesis of other valuable peptides. nih.govmdpi.com For instance, L-glutaminase from Bacillus amyloliquefaciens has been used to synthesize γ-D-glutamyl-L-tryptophan, a compound with immunomodulatory properties. nih.gov Furthermore, studies have explored the synthesis of γ-glutamyl-tryptophan peptides, which exhibit antioxidant activities. mdpi.comnih.gov These findings suggest the potential for using L-Glutamyl-L-tryptophan as a precursor in the biotechnological production of functional food ingredients and nutraceuticals. mdpi.com
Challenges and Opportunities in Peptide-Based Research with this compound
While the therapeutic and biotechnological potential of peptides like L-Glutamyl-L-tryptophan is significant, researchers face several challenges. cam.ac.ukmdpi.com A primary hurdle in peptide-based research is ensuring the stability and bioavailability of these molecules. Peptides can be susceptible to enzymatic degradation, which can limit their efficacy in biological systems. cam.ac.uk
However, these challenges also present opportunities for innovation. The development of strategies to enhance peptide stability, such as chemical modifications, is an active area of research. cam.ac.ukredshiftbio.com For tryptophan-containing peptides like this compound, recent advancements in late-stage modification of tryptophan residues offer promising avenues for improving their pharmacokinetic properties. sciencedaily.com These modifications can help to regulate drug-target interactions and enhance stability and bioavailability. sciencedaily.com
Another opportunity lies in the design of peptide-based therapeutics with high specificity. Peptides can be engineered to target specific protein-protein interactions, which are often difficult to modulate with small molecules. cam.ac.ukmdpi.com The study of L-Glutamyl-L-tryptophan can provide insights into the design of novel peptide inhibitors for various therapeutic targets. acs.org
Development of Advanced Methodologies for Investigating this compound at the Single-Molecule Level
The advent of single-molecule detection techniques offers unprecedented opportunities to study the behavior of individual peptide molecules like L-Glutamyl-L-tryptophan. nih.govuzh.ch These advanced methodologies can provide detailed information about molecular interactions and dynamics that are often obscured in ensemble measurements.
Single-molecule fluorescence-based techniques, for instance, are being developed for peptide identification and sequencing. uzh.chnih.govpnas.org These methods can distinguish between peptides with different sequences and even subtle modifications. uzh.chacs.org Another promising approach is recognition tunneling, which can identify individual amino acids and short peptides based on their electronic "fingerprints". nih.gov
While these techniques have not yet been extensively applied to L-Glutamyl-L-tryptophan specifically, they hold immense potential for future research. Investigating this dipeptide at the single-molecule level could reveal novel insights into its binding mechanisms with target proteins and its influence on cellular machinery.
| Methodology | Principle | Potential Application for this compound Research |
|---|---|---|
| Single-Molecule FRET | Measures distance changes between two fluorophores to study conformational dynamics. | Investigating the binding of L-Glutamyl-L-tryptophan to its molecular targets. |
| Fluorescence Blinking Fingerprints | Uses the fluorescence intermittency of a labeled peptide for identification. uzh.chacs.org | Developing sensitive detection methods for L-Glutamyl-L-tryptophan in complex samples. |
| Recognition Tunneling | Identifies molecules based on their electronic properties as they pass through a tunnel junction. nih.gov | Characterizing the electronic signature of L-Glutamyl-L-tryptophan for high-throughput screening. |
Collaborative and Interdisciplinary Research Frameworks for this compound
The multifaceted nature of L-Glutamyl-L-tryptophan research necessitates collaborative and interdisciplinary efforts. To fully realize the potential of this dipeptide, expertise from various fields, including chemistry, biology, medicine, and computational science, must be integrated.
Collaborative frameworks can accelerate the discovery and development of peptide-based therapeutics. njit.edupeptide-based-therapeutics-summit.com For example, partnerships between academic research groups and pharmaceutical companies can bridge the gap between basic science and clinical applications. cam.ac.ukpeptide-based-therapeutics-summit.com Such collaborations are crucial for advancing peptide drugs from the laboratory to the clinic.
Furthermore, the integration of computational and experimental approaches is becoming increasingly important in peptide research. acs.orgnjit.edu Computational methods can be used to predict the structure and function of peptides, design novel peptide inhibitors, and analyze large-scale multi-omics data. acs.org By fostering interdisciplinary collaborations, the scientific community can more effectively address the challenges and seize the opportunities presented by promising molecules like this compound.
Q & A
Q. How should researchers archive raw datasets and computational workflows for this compound studies to ensure reproducibility?
- Methodology : Deposit raw data in FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs. Document code and algorithms in version-controlled platforms (e.g., GitHub), including dependency lists and runtime environments. Use electronic lab notebooks (ELNs) for real-time data tracking .
Q. What criteria distinguish high-quality from low-quality evidence in this compound research publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
